molecular formula C23H15F2N3O B2386570 8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-31-0

8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2386570
CAS No.: 901005-31-0
M. Wt: 387.39
InChI Key: OJYQTHZVSNKYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting with a substituted phenylhydrazine and an appropriate diketone.

    Cyclization: The intermediate is then cyclized to form the pyrazoloquinoline core.

    Fluorination and Methoxylation: Introduction of fluorine and methoxy groups using specific reagents like N-fluorobenzenesulfonimide (NFSI) for fluorination and methanol for methoxylation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding quinones.

    Reduction: Reduction reactions could target the pyrazole ring or the fluorinated phenyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline would involve its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in disease pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[4,3-c]quinoline: The parent compound without fluorine and methoxy substitutions.

    8-chloro-1-(4-chlorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline: A similar compound with chlorine instead of fluorine.

    8-fluoro-1-(4-fluorophenyl)-3-(3-hydroxyphenyl)-1H-pyrazolo[4,3-c]quinoline: A compound with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of both fluorine and methoxy groups in 8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline may confer unique properties such as increased lipophilicity, enhanced binding affinity to targets, and improved metabolic stability compared to its analogs.

Properties

IUPAC Name

8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3O/c1-29-18-4-2-3-14(11-18)22-20-13-26-21-10-7-16(25)12-19(21)23(20)28(27-22)17-8-5-15(24)6-9-17/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYQTHZVSNKYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.